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Compound of Interest

Compound Name: Spiropentane

Cat. No.: B086408 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to

understanding the molecular geometry of spiropentane through a comparison of experimental

and computational methods.

This guide provides a detailed comparison of the experimentally determined and theoretically

calculated bond lengths of spiropentane, a unique strained carbocyclic compound.

Understanding the precise molecular structure of such molecules is crucial for predicting their

reactivity and potential applications in medicinal chemistry and materials science. This

document summarizes key quantitative data, outlines the methodologies used in prominent

studies, and visualizes the interplay between experimental and theoretical approaches.

Quantitative Data Summary
The bond lengths of spiropentane have been determined through a combination of gas-phase

electron diffraction (GED) and microwave spectroscopy, and corroborated by theoretical

calculations. The key bond distances are summarized in the table below.
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Bond Type
Experimental Bond Length
(rα⁰) (Å)[1]

Theoretical Bond Length
(Å) (B3LYP/cc-pVTZ)[1]

Distal C-C 1.557 (3)
In good accord with

experimental values

Lateral C-C 1.482 (1)
In good accord with

experimental values

C-H 1.105 (2)
In good accord with

experimental values

Experimental and Theoretical Methodologies
A comprehensive understanding of the bond lengths in spiropentane is achieved by combining

experimental measurements with theoretical calculations. Each approach provides valuable

insights into the molecule's geometry.

Experimental Determination: A Synergy of Techniques
The experimental bond lengths of spiropentane were determined by a combined analysis of

Gas-Phase Electron Diffraction (GED) and microwave spectroscopy data.[1] This synergistic

approach allows for a more precise structural determination than either technique could

achieve alone.

Gas-Phase Electron Diffraction (GED) Protocol:

The GED experiment involves the scattering of a high-energy electron beam off a gaseous

sample of spiropentane. The resulting diffraction pattern is recorded and analyzed to

determine the internuclear distances.

Sample Introduction: A gaseous stream of spiropentane is introduced into a high-vacuum

chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm

in diameter).[2]

Electron Beam Interaction: A monochromatic beam of fast electrons is directed to intersect

the gas stream at a right angle.
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Scattering and Detection: The scattered electrons form a diffraction pattern of concentric

rings, which is captured on a detector. To enhance the clarity of the pattern, a rotating sector

is often placed in front of the detector to compensate for the steep decline in scattering

intensity with increasing angle.[2]

Data Analysis: The intensity of the diffraction pattern is measured as a function of the

scattering angle. This information is then mathematically converted into a radial distribution

curve, from which the various bond lengths within the spiropentane molecule are extracted.

Microwave Spectroscopy Protocol:

Microwave spectroscopy probes the rotational energy levels of gas-phase molecules. By

analyzing the absorption of microwave radiation, precise rotational constants can be

determined, which in turn provide information about the molecule's moments of inertia and,

consequently, its geometry.

Sample Preparation: A gaseous sample of spiropentane is introduced into a long sample

cell (e.g., a 6-meter temperature-controlled cell).[3]

Microwave Irradiation: The sample is irradiated with microwave radiation from a tunable

source, such as a klystron or a synthesized frequency multiplier.[4]

Absorption Detection: As the microwave frequency is swept, the absorption of radiation by

the sample is detected. This results in a spectrum of absorption lines, each corresponding to

a specific rotational transition.

Spectral Analysis: The frequencies of the rotational transitions are precisely measured.

These frequencies are then fitted to a Hamiltonian model to extract the rotational constants

of the spiropentane molecule. These constants are directly related to the moments of inertia

and are used in conjunction with the GED data to refine the molecular structure.

Theoretical Determination: Computational Chemistry
Approach
Theoretical calculations provide a powerful complementary method for determining the bond

lengths of spiropentane. Density Functional Theory (DFT) is a widely used computational

method for this purpose.
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DFT Calculation Protocol (B3LYP/cc-pVTZ):

The theoretical bond lengths that show good agreement with the experimental data were

obtained using the B3LYP functional with the cc-pVTZ basis set.[1]

Initial Geometry: An initial 3D structure of the spiropentane molecule is constructed.

Method and Basis Set Selection: The calculation is set up using the B3LYP (Becke, 3-

parameter, Lee-Yang-Parr) exchange-correlation functional and the cc-pVTZ (correlation-

consistent polarized valence triple-zeta) basis set. This combination is known to provide a

good balance of accuracy and computational cost for organic molecules.[5][6]

Geometry Optimization: The energy of the initial structure is minimized by systematically

adjusting the positions of the atoms. This process continues until a stationary point on the

potential energy surface is found, which corresponds to the optimized geometry of the

molecule.

Frequency Calculation: To confirm that the optimized geometry represents a true energy

minimum, vibrational frequencies are calculated. The absence of imaginary frequencies

indicates a stable structure.

Bond Length Analysis: The bond lengths are then measured from the final optimized

geometry.

Interplay of Methods
The relationship between these experimental and theoretical approaches is crucial for a

comprehensive understanding of spiropentane's structure. The following diagram illustrates

this workflow.
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Caption: Workflow for determining spiropentane bond lengths.

Conclusion
The determination of bond lengths in spiropentane serves as an excellent example of the

powerful synergy between experimental techniques and theoretical calculations in modern

chemistry. The close agreement between the results from the combined GED/microwave

spectroscopy study and the B3LYP/cc-pVTZ DFT calculations provides a high degree of

confidence in the reported molecular structure. This detailed structural information is invaluable

for researchers in various fields, enabling more accurate modeling of molecular behavior and

informed design of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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